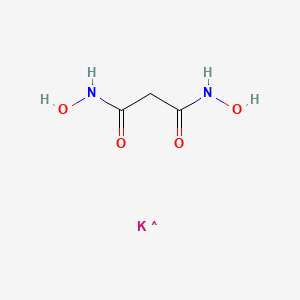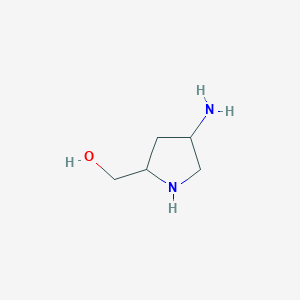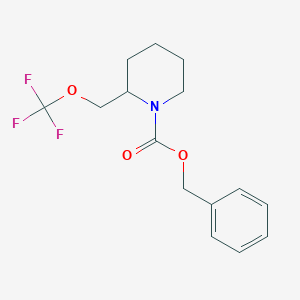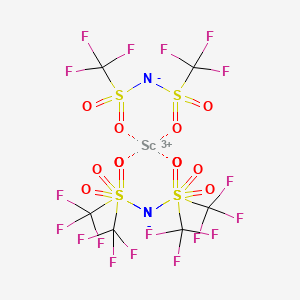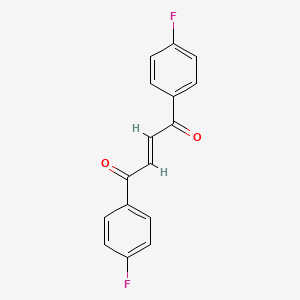
N-Methyllindcarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyllindcarpine is a natural product derived from the bark of Lindera pipericarpa, a plant belonging to the Lauraceae family . It is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.4 g/mol . This compound is known for its potential pharmacological activities and is used as a reference standard in various research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyllindcarpine can be synthesized through several synthetic routes. One common method involves the methylation of lindcarpine, a precursor compound, using methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the bark of Lindera pipericarpa. The bark is first dried and ground into a fine powder, which is then subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified using techniques such as column chromatography to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyllindcarpine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyllindcarpine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-Methyllindcarpine involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects . Additionally, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway .
Vergleich Mit ähnlichen Verbindungen
N-Methyllindcarpine is structurally similar to other aporphine alkaloids, such as:
Isocorynoline: (CAS: 475-67-2)
Corydine: (CAS: 476-69-7)
Corytuberine: (CAS: 517-56-6)
Litseglutine B: (CAS: 25368-01-8)
Boldine: (CAS: 476-70-0)
Cassythicine: (CAS: 5890-28-8)
Glaucine: (CAS: 475-81-0)
Lauroscholtzine: (CAS: 2169-44-0)
Nantenine: (CAS: 2565-01-7).
Compared to these compounds, this compound is unique due to its specific methylation pattern and its potent COX-2 inhibitory activity . This makes it a valuable compound for research in anti-inflammatory and anticancer therapies.
Eigenschaften
Molekularformel |
C19H21NO4 |
|---|---|
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-13(21)19(24-3)17-15(11)12(20)8-10-4-5-14(23-2)18(22)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3 |
InChI-Schlüssel |
MBKKEBKZSKSAPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


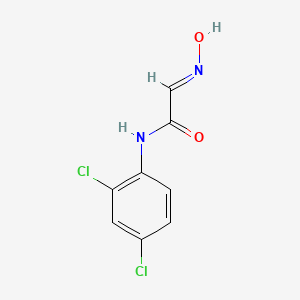
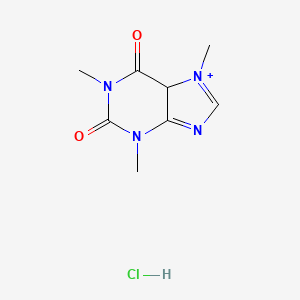
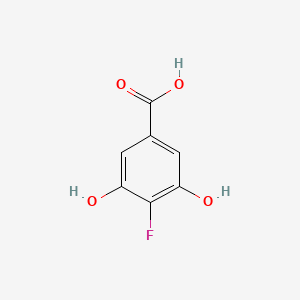

![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)
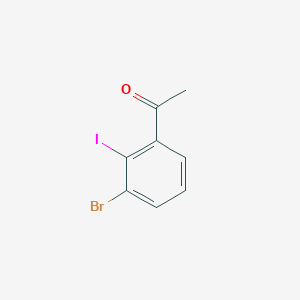
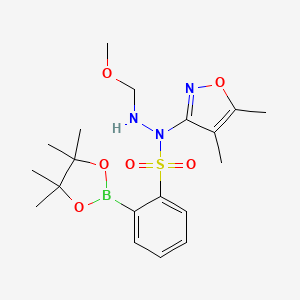
![6-amino-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12326396.png)
![Olean-12-en-28-oic acid, 3-[(O-beta-D-glucopyranosyl-(1-->3)-O-6-deoxy-alpha-L-mannopyranosyl-(1-->2)-alpha-L-arabinopyranosyl)oxy]-, O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-beta-D-glucopyranosyl-(1-->6)-beta-D-glucopyranosyl ester, (3beta)-](/img/structure/B12326410.png)
